molecular formula C17H10BrCl2N3O2 B11543363 5-Bromo-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

5-Bromo-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11543363
M. Wt: 439.1 g/mol
InChI Key: YDBDZARCKDMDRW-LSFURLLWSA-N
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Description

5-Bromo-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom, a dichlorophenyl group, and a furan ring, all connected to a pyridine carbohydrazide backbone. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a series of reactions involving the dichlorophenyl group.

    Condensation Reaction: The final step involves the condensation of the furan derivative with pyridine-3-carbohydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Bromo-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to the desired biological effects, such as anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-pyridinecarboxaldehyde
  • 5-Nitro-3-[(5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono]-1H-2-indolinones

Uniqueness

Compared to similar compounds, 5-Bromo-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of both the bromine atom and the dichlorophenyl group enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C17H10BrCl2N3O2

Molecular Weight

439.1 g/mol

IUPAC Name

5-bromo-N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H10BrCl2N3O2/c18-11-5-10(7-21-8-11)17(24)23-22-9-13-2-4-16(25-13)14-6-12(19)1-3-15(14)20/h1-9H,(H,23,24)/b22-9+

InChI Key

YDBDZARCKDMDRW-LSFURLLWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br)Cl

Origin of Product

United States

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